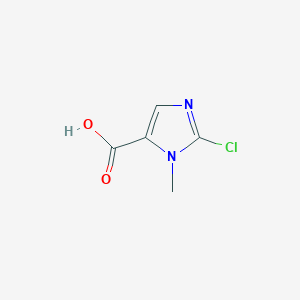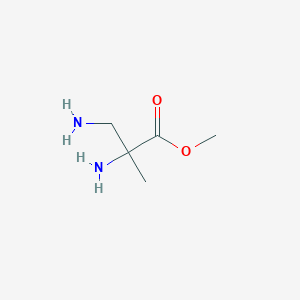
4'-Fluoro-2,4,6-trichlorobiphenyl
Overview
Description
4'-Fluoro-2,4,6-trichlorobiphenyl (PCB 95) is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCB 95 is one of the most toxic and persistent PCB congeners, and it has been found to have adverse effects on human health and the environment.
Scientific Research Applications
Sonochemical Degradation of Pollutants
- Research Focus : The study by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound to degrade various pollutants, including 4-fluorophenol, in aqueous solutions. This process showed potential for efficient mineralization with little formation of organic byproducts, highlighting its usefulness in environmental remediation.
- Source : Goskonda, S., Catallo, W., & Junk, T. (2002). Waste Management.
Dechlorination in Alcoholic Solutions
- Research Focus : Nishiwaki, Usui, Anda, and Hida (1979) investigated the dechlorination of various chlorobiphenyls, including 2,4,6-Trichlorobiphenyl, in alkaline and neutral alcoholic solutions. This research contributes to understanding the chemical reactions and potential environmental applications of these compounds.
- Source : Nishiwaki, T., Usui, M., Anda, K., & Hida, M. (1979). Bulletin of the Chemical Society of Japan.
Structural Analysis and Molecular Interactions
- Research Focus : Luthe, Swenson, and Robertson (2007) conducted detailed structural determinations of monofluorinated analogues of 4-chlorobiphenyl, including 4'-Fluoro-4-chlorobiphenyl. They analyzed intermolecular interactions and electron-density differences, which are essential for understanding the physical properties and potential applications in various fields.
- Source : Luthe, G., Swenson, D., & Robertson, L. (2007). Acta Crystallographica Section B.
Safety and Hazards
properties
IUPAC Name |
1,3,5-trichloro-2-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYUOSFVMTVESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699013 | |
| Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2,4,6-trichlorobiphenyl | |
CAS RN |
876009-92-6 | |
| Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)

![Ethyl 3-(dimethylamino)-2-{1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl}prop-2-enoate](/img/structure/B1504629.png)

![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)

![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)



